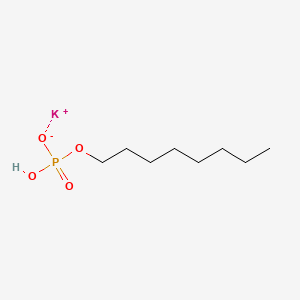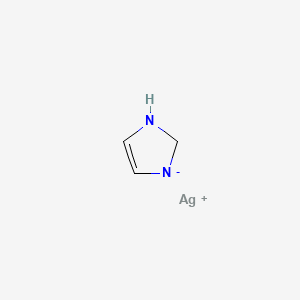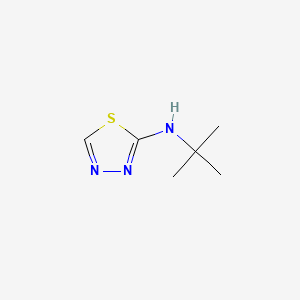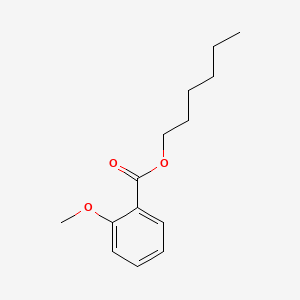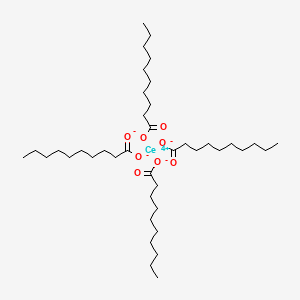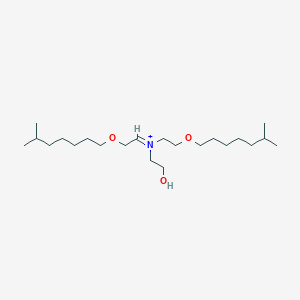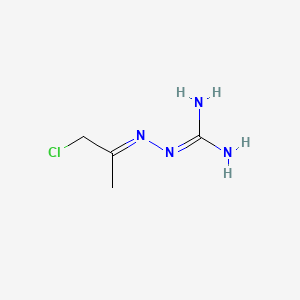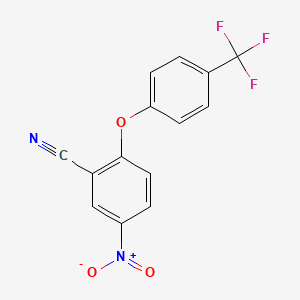
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is an organic compound characterized by the presence of a benzonitrile core substituted with a nitro group and a trifluoromethylphenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- typically involves the following steps:
Substitution: The trifluoromethylphenoxy group is introduced via a nucleophilic aromatic substitution reaction. This involves reacting the nitrated benzonitrile with a trifluoromethylphenol derivative in the presence of a suitable base, such as potassium carbonate, under reflux conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and heat transfer, which are crucial for maintaining reaction conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Types of Reactions:
Oxidation: Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in various substitution reactions, including nucleophilic aromatic substitution, where the trifluoromethylphenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, iron powder with hydrochloric acid.
Substitution: Potassium carbonate, sodium hydride, dimethylformamide as solvent.
Major Products:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzonitrile derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
- Benzonitrile, 4-(trifluoromethyl)-
- 2-Nitro-4-(trifluoromethyl)benzonitrile
- 2-Nitro-5-(trifluoromethyl)benzonitrile
Comparison:
- Benzonitrile, 5-nitro-2-(4-(trifluoromethyl)phenoxy)- is unique due to the presence of both a nitro group and a trifluoromethylphenoxy group, which impart distinct chemical properties and reactivity.
- Benzonitrile, 4-(trifluoromethyl)- lacks the nitro group, resulting in different reactivity and applications.
- 2-Nitro-4-(trifluoromethyl)benzonitrile and 2-Nitro-5-(trifluoromethyl)benzonitrile have similar functional groups but differ in the position of the nitro and trifluoromethyl groups, affecting their chemical behavior and potential uses.
Eigenschaften
CAS-Nummer |
82673-97-0 |
|---|---|
Molekularformel |
C14H7F3N2O3 |
Molekulargewicht |
308.21 g/mol |
IUPAC-Name |
5-nitro-2-[4-(trifluoromethyl)phenoxy]benzonitrile |
InChI |
InChI=1S/C14H7F3N2O3/c15-14(16,17)10-1-4-12(5-2-10)22-13-6-3-11(19(20)21)7-9(13)8-18/h1-7H |
InChI-Schlüssel |
GAAZTWADHCODSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C(F)(F)F)OC2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


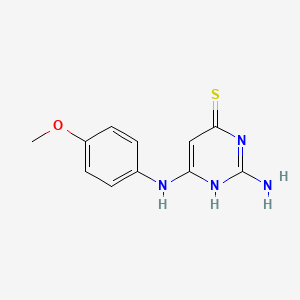
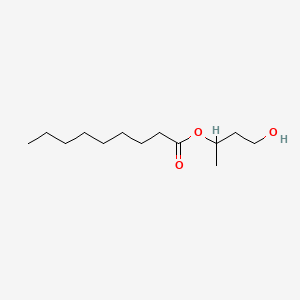
![[(E)-hex-3-enyl] (Z)-hex-2-enoate](/img/structure/B12654623.png)

